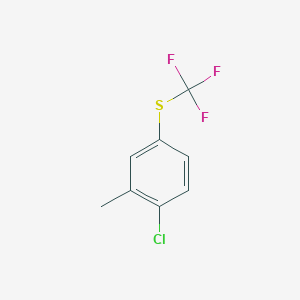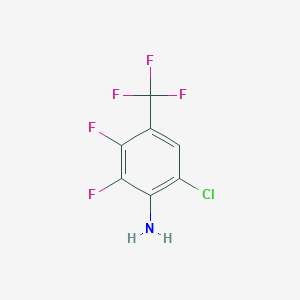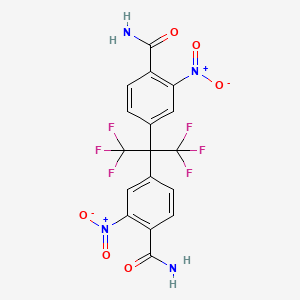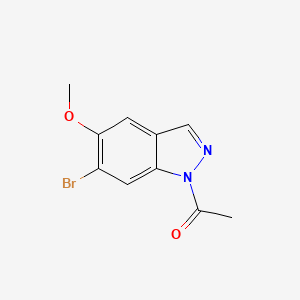
N-(2-Carboxybenzoyl)-(+)-10,2-camphorsultam; 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Carboxybenzoyl)-(+)-10,2-camphorsultam (CBT), also known as (+)-10,2-camphorsultam, is a small molecule organic compound with the molecular formula C15H17NO5. It is an important intermediate in the synthesis of a variety of biologically active compounds. CBT has been used in the synthesis of a number of natural products, such as antibiotics, antiviral agents, and antifungal agents. CBT has also been used in the synthesis of novel compounds with potential therapeutic applications.
Scientific Research Applications
CBT has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of biologically active compounds, such as antibiotics, antiviral agents, and antifungal agents. It has also been used in the synthesis of novel compounds with potential therapeutic applications. Furthermore, CBT has been used in the synthesis of compounds used in the study of enzyme inhibition, receptor binding, and drug metabolism.
Mechanism of Action
CBT is believed to act as a proton donor and acceptor in enzymatic reactions. It has been shown to be a substrate for a number of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Furthermore, CBT has been shown to interact with a number of proteins, including G-protein coupled receptors, which are involved in signal transduction pathways.
Biochemical and Physiological Effects
CBT has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that CBT can inhibit the growth of several bacterial species, including Escherichia coli and Staphylococcus aureus. It has also been shown to have antifungal activity against several species of fungi, including Candida albicans. In addition, CBT has been shown to possess antioxidant activity, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
CBT has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is stable under a variety of conditions. Furthermore, it is soluble in a number of organic solvents, making it easy to work with. However, it is important to note that CBT is toxic in high concentrations, and it should be handled with caution.
Future Directions
There are a number of potential future directions for the use of CBT in scientific research. One potential application is in the development of novel antibiotics and antifungal agents. Furthermore, CBT could be used in the development of novel compounds with potential therapeutic applications. Additionally, CBT could be used in the study of enzyme inhibition, receptor binding, and drug metabolism. Finally, CBT could be used in the development of compounds with potential antioxidant activity.
Synthesis Methods
CBT can be synthesized from the reaction of 2-carboxybenzoyl chloride and (+)-10,2-camphorsultam in the presence of a base. The reaction proceeds via an SN2 mechanism, with the base acting as a nucleophile. The reaction is typically carried out under an inert atmosphere at room temperature. The reaction can be monitored by thin-layer chromatography (TLC).
properties
IUPAC Name |
2-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane-4-carbonyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-17(2)11-7-8-18(17)10-25(23,24)19(14(18)9-11)15(20)12-5-3-4-6-13(12)16(21)22/h3-6,11,14H,7-10H2,1-2H3,(H,21,22)/t11-,14-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCSAJNSMWSFHF-MIUNTBIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C4=CC=CC=C4C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@@]13CS(=O)(=O)N([C@H]3C2)C(=O)C4=CC=CC=C4C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone; 98%](/img/structure/B6355797.png)
![(3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone; 98%](/img/structure/B6355799.png)

![2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxene-5,7-dicarboxylic acid, 95%](/img/structure/B6355811.png)


![3-Amino-7-chloro-[1,4]-benzothiazine; 98%](/img/structure/B6355826.png)




![t-Butyl N-[(1S)-3-oxocyclohexyl]carbamate](/img/structure/B6355861.png)